molecular formula C12H17NO2 B598348 4-Oxo-1-(tetrahydro-2H-pyran-4-yl)cyclohexanecarbonitrile CAS No. 1202462-46-1

4-Oxo-1-(tetrahydro-2H-pyran-4-yl)cyclohexanecarbonitrile

Cat. No.: B598348
CAS No.: 1202462-46-1
M. Wt: 207.273
InChI Key: QLTGGHOEKDEMIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-1-(tetrahydro-2H-pyran-4-yl)cyclohexanecarbonitrile is a heterocyclic compound with the molecular formula C12H17NO2. It is primarily used in research settings and is known for its unique structure, which includes a tetrahydropyran ring fused to a cyclohexane ring with a nitrile group attached .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1-(tetrahydro-2H-pyran-4-yl)cyclohexanecarbonitrile typically involves the reaction of cyclohexanone with tetrahydro-2H-pyran-4-ylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as lithium aluminum hydride (LiAlH4), at low temperatures .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1-(tetrahydro-2H-pyran-4-yl)cyclohexanecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Oxo-1-(tetrahydro-2H-pyran-4-yl)cyclohexanecarbonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Oxo-1-(tetrahydro-2H-pyran-4-yl)cyclohexanecarbonitrile involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. This inhibition can lead to changes in cell growth, differentiation, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-1-(tetrahydro-2H-pyran-4-yl)cyclohexanecarbonitrile is unique due to its specific combination of a tetrahydropyran ring, a cyclohexane ring, and a nitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .

Properties

IUPAC Name

1-(oxan-4-yl)-4-oxocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c13-9-12(5-1-11(14)2-6-12)10-3-7-15-8-4-10/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTGGHOEKDEMIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2(CCC(=O)CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 10.3 g (40.8 mmol) of 8-(tetrahydropyran-4-yl)-1,4-dioxa-spiro[4.5]decane-8-carbonitrile (5) in a mixture of 90 mL of acetic acid and 18 mL of water was heated at 100° C. for 24 h. The mixture was cooled to room temperature and slowly poured onto 1.2 L of cold saturated aqueous sodium bicarbonate solution. The mixture was diluted with 600 mL of brine and extracted six times with methyl-tert-butyl ether. The combined organic phases were washed with water and brine, dried over magnesium sulphate, filtered and concentrated in vacuo. The residue was lyophilized from acetonitrile and water, taken up in water and lyophilized again to give 5.95 g of the ketone, which was used directly in the next step. Rt=0.82 min (Method O). Detected mass: 208.1 (M+H+).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
1.2 L
Type
reactant
Reaction Step Two
Name
brine
Quantity
600 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.